molecular formula C16H17N3O B2429683 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 797028-37-6

3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2429683
CAS RN: 797028-37-6
M. Wt: 267.332
InChI Key: KFWYEWOMDIBCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have a 5-membered ring with two nitrogen atoms and a 6-membered ring with two nitrogen atoms. The methoxyphenyl and trimethyl groups are substituents on the pyrazolopyrimidine core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms, the types of bonds, and the molecular weight .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its structure and the conditions under which it is used. Pyrazolopyrimidines can participate in various chemical reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by experimental measurements. These properties are influenced by factors such as the compound’s structure and the presence of functional groups .

Scientific Research Applications

Fluorescence Applications

Pyrazolo[1,5-a]pyrimidines, including derivatives similar to the specified compound, have been explored for their potential as functional fluorophores. For instance, a study by Castillo, Tigreros, and Portilla (2018) detailed a microwave-assisted synthesis process for 3-formylpyrazolo[1,5-a]pyrimidines, which served as intermediates for creating novel fluorophores. These compounds exhibited significant fluorescence intensity and quantum yields, suggesting their applicability in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Anticancer Activity

The synthesis and biological evaluation of certain pyrazolo[1,5-a]pyrimidine derivatives have shown moderate anticancer activities. Lu Jiu-fu et al. (2015) synthesized a compound with a similar structure, demonstrating its potential against cancer through structural analysis and biological activity testing (Lu Jiu-fu et al., 2015).

Enzyme Inhibition

Research into pyrazolo[1,5-a]pyrimidines has also extended into enzyme inhibition, with compounds acting as inhibitors for xanthine oxidase, a target for treating hyperuricemia and related conditions. Springer et al. (1976) explored the synthesis of 3-substituted derivatives, finding significant inhibition capabilities and offering insights into potential therapeutic applications (Springer et al., 1976).

Anti-inflammatory and Anticancer Activities

The environmentally friendly synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation has been reported, with these compounds exhibiting promising anti-inflammatory and anticancer activities. This study underscores the compound class's potential for therapeutic applications (Kaping et al., 2016).

Safety and Hazards

Without specific safety data, it’s difficult to comment on the safety and hazards of this compound. Generally, safety data includes information on toxicity, flammability, and environmental impact .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models , suggesting that these cells could be potential targets.

Mode of Action

It’s known that similar pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine might interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been suggested that similar compounds can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and inflammation, suggesting that the compound could have broad effects on cellular health and function.

Result of Action

The result of the compound’s action is neuroprotective and anti-inflammatory. Similar compounds have shown promising results in reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that 3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine could potentially have similar effects.

properties

IUPAC Name

3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-9-11(2)19-16(17-10)15(12(3)18-19)13-7-5-6-8-14(13)20-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYEWOMDIBCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.